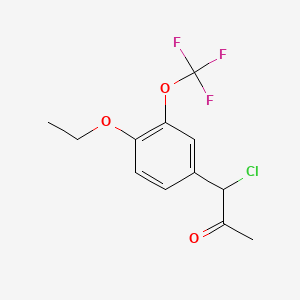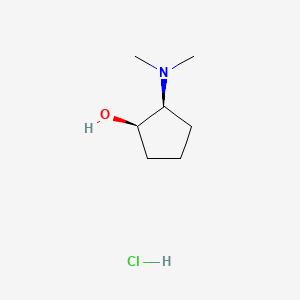![molecular formula C9H8BrClN2O2 B14046864 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl: is a chemical compound with the molecular formula C9H7BrN2O2 . It is known for its pale-yellow to yellow-brown solid form and is primarily used in various scientific research applications .
Métodos De Preparación
The synthesis of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves several steps. One common method includes the alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as a solvent . This reaction typically requires extended heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution at the bromine atom.
Common reagents used in these reactions include methyl iodide, potassium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl stands out due to its unique chemical structure and reactivity. Similar compounds include:
- 9-bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl unique in its applications and chemical behavior.
Propiedades
Fórmula molecular |
C9H8BrClN2O2 |
|---|---|
Peso molecular |
291.53 g/mol |
Nombre IUPAC |
9-bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-5-2-6(10)9-11-7(13)3-8(14)12(9)4-5;/h2-4,13H,1H3;1H |
Clave InChI |
GRNFWAVEPLRMMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


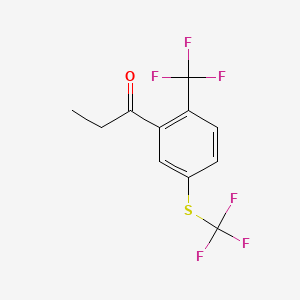
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
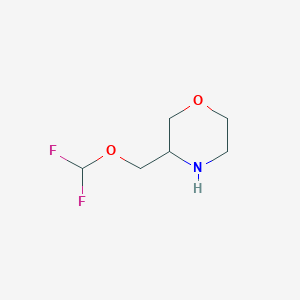
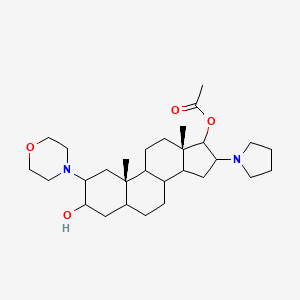

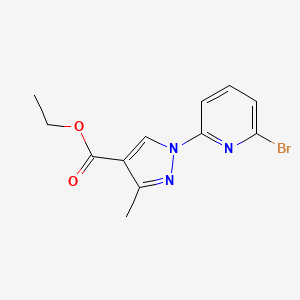
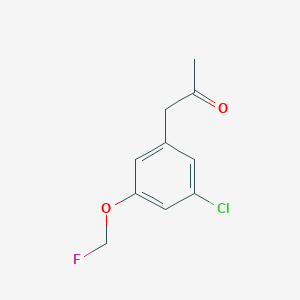

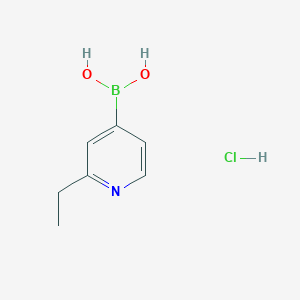
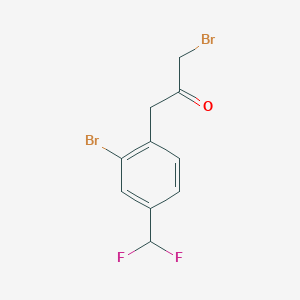
![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)
